Ac-Leu-Glu-Val-Asp-AFC

Descripción general

Descripción

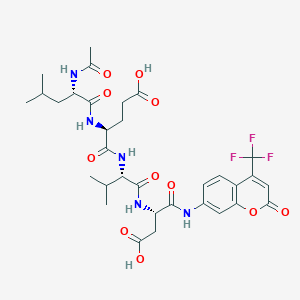

N-acetil-L-leucil-L-α-glutamil-L-valil-N-[2-oxo-4-(trifluorometil)-2H-1-benzopiran-7-il]-L-α-asparagina, comúnmente conocido como Ac-LEVD-AFC, es un sustrato fluorogénico para la caspasa-4. Este compuesto se utiliza ampliamente en la investigación bioquímica para estudiar la actividad de la caspasa-4, una enzima involucrada en el proceso de apoptosis (muerte celular programada). Tras la escisión enzimática por la caspasa-4, el compuesto libera 7-amino-4-trifluorometilcumarina, que se puede cuantificar a través de sus propiedades de fluorescencia .

Aplicaciones Científicas De Investigación

N-acetil-L-leucil-L-α-glutamil-L-valil-N-[2-oxo-4-(trifluorometil)-2H-1-benzopiran-7-il]-L-α-asparagina se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:

Bioquímica: Para estudiar la actividad de la caspasa-4 y otras enzimas relacionadas.

Biología Celular: Para investigar la apoptosis y otros procesos celulares que involucran la caspasa-4.

Descubrimiento de Fármacos: Como herramienta para detectar posibles inhibidores de la caspasa-4, que podrían ser objetivos terapéuticos para enfermedades que involucran apoptosis desregulada.

Investigación Médica: Para comprender el papel de la caspasa-4 en varias enfermedades, incluidos los trastornos inflamatorios y neurodegenerativos.

Mecanismo De Acción

El compuesto ejerce sus efectos a través del siguiente mecanismo:

Escisión Enzimática: La caspasa-4 reconoce y escinde el enlace peptídico entre el residuo de ácido aspártico y el grupo fluorogénico.

Detección de Fluorescencia: La escisión libera 7-amino-4-trifluorometilcumarina, que fluorece al excitarse a 400 nm y emite luz a 505 nm. Esta fluorescencia se puede cuantificar para medir la actividad de la caspasa-4.

Compuestos Similares:

- N-acetil-L-tirosil-L-valil-L-alanil-L-aspartil-7-amido-4-trifluorometilcumarina

- N-acetil-L-aspartil-L-glutamil-L-valil-L-aspartil-7-amido-4-trifluorometilcumarina

- N-acetil-L-lisil-L-prolil-L-arginil-7-amido-4-trifluorometilcumarina

Comparación:

- Especificidad: N-acetil-L-leucil-L-α-glutamil-L-valil-N-[2-oxo-4-(trifluorometil)-2H-1-benzopiran-7-il]-L-α-asparagina es reconocida y escindida específicamente por la caspasa-4, lo que la convierte en una herramienta valiosa para estudiar esta enzima.

- Propiedades de Fluorescencia: El grupo fluorogénico, 7-amino-4-trifluorometilcumarina, proporciona alta sensibilidad y especificidad en ensayos basados en fluorescencia.

- Aplicaciones: Si bien se utilizan compuestos similares para estudiar otras caspasas y proteasas, N-acetil-L-leucil-L-α-glutamil-L-valil-N-[2-oxo-4-(trifluorometil)-2H-1-benzopiran-7-il]-L-α-asparagina es única en su aplicación para ensayos de actividad de la caspasa-4.

Análisis Bioquímico

Biochemical Properties

Ac-Leu-Glu-Val-Asp-AFC plays a crucial role in biochemical reactions as a substrate for caspase-4. Caspase-4 is a cysteine protease that cleaves at the aspartic acid residue within the sequence Leu-Glu-Val-Asp . Upon cleavage by caspase-4, this compound releases AFC, which exhibits fluorescence with excitation and emission maxima at 400 nm and 505 nm, respectively . This fluorescence can be measured to quantify caspase-4 activity, making this compound a valuable tool in studying the role of caspase-4 in various biological processes .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for caspase-4. Caspase-4 is involved in the regulation of inflammation and innate immunity . The enzymatic activity of caspase-4, as measured by the cleavage of this compound, can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the activation of caspase-4 can lead to the cleavage of specific substrates, resulting in the modulation of inflammatory responses and the initiation of programmed cell death (apoptosis) .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with caspase-4. Caspase-4 recognizes and binds to the Leu-Glu-Val-Asp sequence within this compound . Upon binding, caspase-4 cleaves the peptide bond at the aspartic acid residue, releasing the fluorescent molecule AFC . This cleavage event can be detected and quantified using fluorescence spectroscopy, providing insights into the activity of caspase-4 and its role in various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is typically stored at -20°C to maintain its stability . Over time, the compound may degrade, leading to a decrease in its effectiveness as a substrate for caspase-4 . Long-term studies have shown that the stability of this compound can be maintained for up to four years when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the activity of caspase-4, as measured by the cleavage of this compound, can exhibit threshold effects at certain dosages . At higher doses, toxic or adverse effects may be observed, highlighting the importance of optimizing the dosage for specific experimental conditions . These studies provide valuable insights into the safe and effective use of this compound in research settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to the activity of caspase-4. Caspase-4 cleaves this compound at the aspartic acid residue, releasing the fluorescent molecule AFC . This cleavage event is a key step in the metabolic pathway of caspase-4, allowing for the quantification of its activity . The interaction of this compound with caspase-4 provides insights into the regulation of inflammation and innate immunity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The trifluoromethyl substituent of the fluorophore improves the membrane permeability of this compound, facilitating its uptake by cells . Once inside the cell, this compound can localize to specific compartments where it interacts with caspase-4 . This localization is crucial for its function as a substrate for caspase-4 and its role in measuring enzyme activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is designed to target caspase-4, which is localized in the cytosol . The subcellular localization of this compound allows it to interact with caspase-4 and undergo enzymatic cleavage, releasing the fluorescent molecule AFC . This targeted localization is critical for the accurate measurement of caspase-4 activity and the study of its role in cellular processes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-acetil-L-leucil-L-α-glutamil-L-valil-N-[2-oxo-4-(trifluorometil)-2H-1-benzopiran-7-il]-L-α-asparagina implica el ensamblaje paso a paso de la cadena peptídica seguido de la unión del grupo fluorogénico. El proceso normalmente incluye:

Síntesis de Péptidos: La cadena peptídica se sintetiza utilizando técnicas de síntesis de péptidos en fase sólida (SPPS). Esto implica la adición secuencial de aminoácidos protegidos a una cadena peptídica unida a una resina.

Acoplamiento del Grupo Fluorogénico: El grupo fluorogénico, 7-amino-4-trifluorometilcumarina, se acopla a la cadena peptídica utilizando reactivos de acoplamiento de péptidos estándar como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt).

Desprotección y Escisión: El producto final se obtiene desprotegiendo el péptido y escindiéndolo de la resina utilizando ácido trifluoroacético (TFA).

Métodos de Producción Industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Se emplean sintetizadores de péptidos automatizados y sistemas de purificación de alto rendimiento para garantizar un alto rendimiento y pureza.

Tipos de Reacciones:

Escisión Enzimática: La reacción principal de interés es la escisión enzimática por la caspasa-4, que libera el grupo fluorogénico.

Hidrólisis: El compuesto puede sufrir hidrólisis en condiciones ácidas o básicas, lo que lleva a la ruptura de los enlaces peptídicos.

Reactivos y Condiciones Comunes:

Escisión Enzimática: Enzima caspasa-4, pH fisiológico (7.4) y soluciones tampón.

Hidrólisis: Condiciones ácidas (HCl) o básicas (NaOH).

Principales Productos Formados:

7-amino-4-trifluorometilcumarina: Liberado tras la escisión enzimática por la caspasa-4.

Fragmentos de Péptidos: Resultantes de la hidrólisis de los enlaces peptídicos.

Comparación Con Compuestos Similares

- N-acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amido-4-trifluoromethylcoumarin

- N-acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amido-4-trifluoromethylcoumarin

- N-acetyl-L-lysyl-L-prolyl-L-arginyl-7-amido-4-trifluoromethylcoumarin

Comparison:

- Specificity: N-acetyl-L-leucyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine is specifically recognized and cleaved by caspase-4, making it a valuable tool for studying this enzyme.

- Fluorescence Properties: The fluorogenic group, 7-amino-4-trifluoromethylcoumarin, provides high sensitivity and specificity in fluorescence-based assays.

- Applications: While similar compounds are used to study other caspases and proteases, N-acetyl-L-leucyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine is unique in its application for caspase-4 activity assays.

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40F3N5O11/c1-14(2)10-21(36-16(5)41)30(49)38-20(8-9-24(42)43)28(47)40-27(15(3)4)31(50)39-22(13-25(44)45)29(48)37-17-6-7-18-19(32(33,34)35)12-26(46)51-23(18)11-17/h6-7,11-12,14-15,20-22,27H,8-10,13H2,1-5H3,(H,36,41)(H,37,48)(H,38,49)(H,39,50)(H,40,47)(H,42,43)(H,44,45)/t20-,21-,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETZKXHXYOHAAN-LFYAFONDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40F3N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

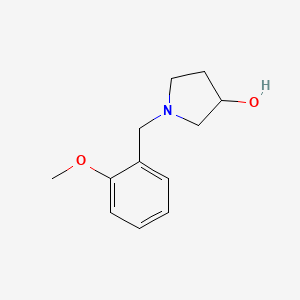

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370490.png)